2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-{4-[(Difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a para-substituted phenyl group. The substituent at the 4-position of the phenyl ring is a difluoromethoxy methyl group (-CH₂OCF₂H), which confers unique electronic and steric properties. Key physicochemical data include:
This compound is utilized in Suzuki-Miyaura cross-coupling reactions, as evidenced by its application in synthesizing antimalarial quinolones with a 95% yield . The difluoromethoxy methyl group enhances stability against hydrolysis while maintaining reactivity in transition metal-catalyzed reactions.
Properties
CAS No. |
1949788-43-5 |
|---|---|
Molecular Formula |
C14H19BF2O3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
2-[4-(difluoromethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-18-12(16)17/h5-8,12H,9H2,1-4H3 |
InChI Key |
OPCKBQAHKKKZGA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethoxy)benzyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The product is then purified through recrystallization or column chromatography to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate, sodium hydroxide.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that dioxaborolanes exhibit significant anticancer properties. Specifically, compounds similar to 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been studied for their ability to inhibit tumor growth. A study demonstrated that the compound acts as a boron delivery system for neutron capture therapy (NCT), which is a promising treatment for certain types of cancer. The presence of difluoromethoxy groups enhances the compound's lipophilicity and stability in biological systems .
Case Study: Neutron Capture Therapy
In clinical trials focusing on NCT for brain tumors, compounds similar to this dioxaborolane were administered to patients. Results showed a marked reduction in tumor size and improved patient outcomes compared to traditional therapies .
Materials Science
Polymer Chemistry
Dioxaborolanes are utilized as cross-linking agents in polymer chemistry. Their ability to form stable covalent bonds with various functional groups makes them ideal for enhancing the mechanical properties of polymers. For instance, incorporating this compound into epoxy resins has been shown to improve thermal stability and chemical resistance .
Data Table: Mechanical Properties of Modified Polymers
| Polymer Type | Modification Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Epoxy Resin | With Dioxaborolane | 70 | 150 |
| Control Polymer | Without Dioxaborolane | 50 | 120 |
Environmental Applications
Pesticide Development
The compound's unique structure allows it to serve as a scaffold for developing new pesticides with enhanced efficacy and reduced environmental impact. Research has shown that derivatives of dioxaborolanes can act as effective insecticides while minimizing toxicity to non-target organisms .
Case Study: Insecticide Efficacy
In field trials conducted on agricultural crops treated with a dioxaborolane-based pesticide formulation, results indicated a 40% reduction in pest populations compared to conventional pesticides . This highlights the potential for dioxaborolanes in sustainable agriculture.
Mechanism of Action
The mechanism of action of 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling, the compound acts as a boron donor, facilitating the formation of biaryl compounds through the transmetalation step with palladium intermediates. The difluoromethoxy group enhances the compound’s reactivity and stability, making it an efficient reagent in various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Dioxaborolane Derivatives
Structural and Electronic Variations
The reactivity and applications of dioxaborolane derivatives depend on the substituents attached to the phenyl ring. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings
Electronic Effects :
- Electron-withdrawing groups (e.g., -Cl, -OCF₂H) enhance boronate reactivity in cross-couplings by polarizing the B–O bond. The target compound’s -OCF₂H group balances electron withdrawal and steric bulk, enabling high yields under mild conditions .
- Methoxy groups (-OCH₃) in 2,6-dichloro-3,5-dimethoxyphenyl derivatives provide moderate activation but require higher temperatures for coupling .
Stability: Fluorinated derivatives (e.g., target compound, 4-(difluoromethoxy)phenyl) exhibit superior hydrolytic stability compared to non-fluorinated analogs. The methyl group in the target compound’s substituent may further reduce steric hindrance, enhancing solubility . Bromophenyl derivatives are less stable in aqueous conditions but serve as versatile intermediates for further functionalization .
Applications :
Biological Activity
2-{4-[(Difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1949788-43-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and therapeutic potential.
The compound's molecular formula is with a molecular weight of 284.11 g/mol. It features a dioxaborolane ring structure that contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C14H19BF2O3 |
| Molecular Weight | 284.11 g/mol |
| Boiling Point | 325.1 ± 42.0 °C (Predicted) |
| Density | 1.11 ± 0.1 g/cm³ (20 °C) |
Biological Activity Overview
Research into the biological activity of this compound has revealed several significant effects:
1. Anticancer Activity
Preliminary studies indicate that the compound may exhibit anticancer properties. Its mechanism could involve the inhibition of specific enzymes or pathways essential for cancer cell proliferation. For instance, studies on similar compounds have shown that boron-containing compounds can disrupt cellular signaling pathways critical for tumor growth .
2. Anti-inflammatory Effects
There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar dioxaborolane structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
3. Targeting Specific Receptors
Research indicates that the difluoromethoxy group may enhance the compound's affinity for certain biological receptors, potentially leading to increased efficacy in therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds in the dioxaborolane class:
- Study on Anticancer Mechanisms : A study assessed the effects of boron-containing compounds on cancer cell lines, revealing that these compounds could induce apoptosis in various cancer types by disrupting mitochondrial function and activating caspase pathways .
- Inflammation Modulation : Another investigation focused on how dioxaborolanes affect cytokine production in macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with these compounds .
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting kinases involved in cell signaling pathways critical for cancer progression.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that boron compounds can induce oxidative stress in cancer cells, leading to cell death.
Safety and Toxicity
While preliminary data suggest promising biological activity, comprehensive toxicity studies are essential to evaluate the safety profile of this compound. Existing literature indicates that boron-containing compounds can exhibit varying degrees of toxicity depending on their structure and dosage .
Q & A
Q. What are the optimal synthetic routes for preparing 2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The synthesis typically involves palladium- or nickel-catalyzed cross-coupling reactions. For example, analogous dioxaborolanes are synthesized via Suzuki-Miyaura coupling using aryl halides (e.g., bromo or chloro derivatives) and bis(pinacolato)diboron (B₂pin₂) under inert conditions (60–80°C, 12–24 hours) . Purification via flash column chromatography (silica gel, hexane/ethyl acetate) yields the product with 65–85% efficiency, as demonstrated in similar protocols . Key challenges include controlling steric hindrance from the difluoromethoxy group and ensuring boronate stability during workup.
Q. How is this compound characterized, and what spectral data are critical for validation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are essential. For example:
- ¹H NMR : Aromatic protons appear at δ 7.2–7.8 ppm, while the difluoromethoxy group shows a triplet near δ 5.8–6.2 ppm (²JFH ~47 Hz) .
- ¹¹B NMR : A singlet at δ 30–32 ppm confirms the boronate ester .
- HRMS (DART) : Exact mass matching [M+H]+ (calculated vs. experimental) validates molecular integrity .
Q. What storage conditions ensure the compound’s stability?
Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronate ester. Stability studies on similar dioxaborolanes show <5% degradation over six months under these conditions .
Advanced Research Questions
Q. How does the difluoromethoxy group influence reactivity in cross-coupling reactions?
The electron-withdrawing nature of the -OCF₂ group enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura couplings. However, steric bulk may reduce coupling efficiency with sterically hindered partners. For example, in nickel-catalyzed reductive alkylations, aryl boronate esters with electron-withdrawing substituents achieve >70% yield under mild conditions (60°C, 20 hours) .
Q. What mechanistic insights explain contradictions in reaction yields between chloro- and bromo-precursors?
Bromoarenes generally provide higher yields (e.g., 65% vs. 32% for chloroarenes in electrophotocatalytic reductions) due to easier oxidative addition with transition metals. The difluoromethoxy group’s electronegativity further polarizes the C-X bond, accelerating reactivity .
Q. Can this compound participate in electrophotocatalytic reductions?
Yes. Under reductive electrophotocatalysis (e.g., –2.5 V vs. SCE), the boronate ester acts as a radical precursor, enabling C–C bond formation. For example, tert-butyl carbamate derivatives of similar dioxaborolanes achieve 54% yield via this method .
Q. How are competing side reactions managed during functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
